molecular formula C15H14N4O2S B11994278 3-(5-Methylfuran-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-17-8

3-(5-Methylfuran-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11994278
CAS No.: 303104-17-8
M. Wt: 314.4 g/mol
InChI Key: JOIYCAKNPPNAFI-MHWRWJLKSA-N
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Description

3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbohydrazide with 1-(thiophen-2-yl)ethanone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide: Lacks the thiophene moiety but shares the furan and pyrazole rings.

    N’-(1-(Thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide: Lacks the furan moiety but includes the thiophene and pyrazole rings.

Uniqueness

3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the combination of furan, thiophene, and pyrazole rings in a single molecule

Properties

CAS No.

303104-17-8

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9-5-6-13(21-9)11-8-12(18-17-11)15(20)19-16-10(2)14-4-3-7-22-14/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+

InChI Key

JOIYCAKNPPNAFI-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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